(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol is a chiral organic compound with the molecular formula CHO. It features a cyclopentane ring substituted with a hydroxymethyl group at the 3-position and a hydroxyl group at the 1-position. This compound exists in two stereoisomeric forms: (1R,3S) and (1S,3R), with the (1R,3S) configuration being of particular interest due to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is known for its mild reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis .
These reactions highlight its versatility as an intermediate in synthetic organic chemistry .
(1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol can be synthesized through several methods:
These methods emphasize the importance of stereochemistry in synthesizing this compound and highlight various synthetic strategies employed in organic chemistry .
The primary applications of (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol include:
These applications underscore its relevance in both industrial and academic settings .
Several compounds share structural similarities with (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (1S,3S)-3-(Hydroxymethyl)cyclopentan-1-ol | Enantiomer of (1R,3S)-isomer | May exhibit different biological activities |
| 2-Hydroxycyclopentan-1-one | Contains a ketone functional group | Different reactivity profile due to carbonyl |
| 4-Hydroxycyclopentanone | Hydroxyl group at position 4 | Altered properties affecting solubility |
| Cyclohexanol | Six-membered ring structure | More stable but less reactive than cyclopentanol |
These compounds highlight the uniqueness of (1R,3S)-3-(Hydroxymethyl)cyclopentan-1-ol by demonstrating how slight variations in structure can lead to significant differences in properties and potential applications .